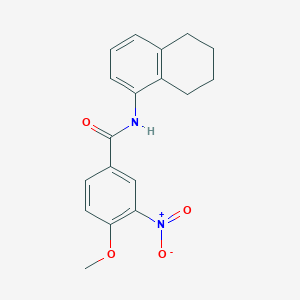
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, also known as PPN, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in research related to biochemistry, pharmacology, and materials science. In
Aplicaciones Científicas De Investigación
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and materials science. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. In materials science, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to bind to DNA and RNA, affecting their structure and function. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have various biochemical and physiological effects. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to induce changes in the structure and function of DNA and RNA, affecting gene expression and protein synthesis. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. In materials science, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have unique optical and electronic properties, making it a promising candidate for use in various applications such as sensors and electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has several advantages for use in lab experiments, such as its fluorescent properties, which make it a useful probe for studying the binding of proteins and nucleic acids. It also has anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has several limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol. In biochemistry, further studies could be conducted to better understand the interaction of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol with DNA and RNA, and its effects on gene expression and protein synthesis. In pharmacology, further studies could be conducted to explore the potential use of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol as a drug candidate for treating inflammation and tumors. In materials science, further studies could be conducted to explore the potential use of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol as a building block for the synthesis of new functional materials with unique optical and electronic properties. Overall, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has great potential for use in various scientific fields and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol involves the reaction of 2-hydroxy-1-naphthaldehyde with 5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a base such as sodium hydroxide. The resulting product is then purified using various methods such as recrystallization or column chromatography. The yield of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol can vary depending on the reaction conditions used.
Propiedades
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPAMSRKDJYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)
![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)



acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)
